molecular formula C18H13ClN4S2 B2873340 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-62-0

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No. B2873340
CAS RN: 478247-62-0
M. Wt: 384.9
InChI Key: IPZSISGUIMJNID-UHFFFAOYSA-N
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Description

The compound “2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolopyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring. This core is substituted with phenyl rings and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazolopyrimidine) would contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methylsulfanyl group might be susceptible to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .

Scientific Research Applications

Antiproliferative Agent Development

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as promising antiproliferative agents. The presence of the pyrazolopyrimidine scaffold is structurally similar to tyrosine kinase inhibitors, which are crucial in cancer treatment . This compound could be synthesized and tested for its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), potentially leading to the development of new anticancer drugs.

Enzyme Inhibition for Cancer Therapy

The compound’s derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is an appealing target for selective cancer therapies . Research could focus on the compound’s ability to inhibit CDK2/cyclin A2, affecting cell cycle progression and inducing apoptosis in tumor cells.

Antimicrobial and Antifungal Applications

Pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial and antifungal properties. The compound could be explored for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungal medications .

Analgesic and Anti-inflammatory Research

Compounds with the pyrazolopyrimidine core have been associated with anti-inflammatory and analgesic activities. Investigating this compound’s ability to modulate inflammatory pathways and pain perception could lead to the discovery of new pain management therapies .

Hypotensive Drug Development

Some pyrazolopyrimidine derivatives have shown hypotensive effects. Research into this compound’s potential as a hypotensive agent could provide insights into new treatments for high blood pressure and related cardiovascular conditions .

Antihistaminic Activity

The compound’s structure suggests it may have antihistaminic properties, which could be beneficial in treating allergic reactions. Studies could be conducted to assess its efficacy as an antihistamine, offering an alternative to existing allergy medications .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential use in the development of new drugs .

properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSISGUIMJNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

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